

# Scalable process for Osimertinib aniline intermediate

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## Compound of Interest

Compound Name: 5-Methoxy-2-(methylsulfonyl)aniline

Cat. No.: B14050319

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Application Note: Scalable Synthesis of the Osimertinib (AZD9291) Triamine Intermediate

## Executive Summary

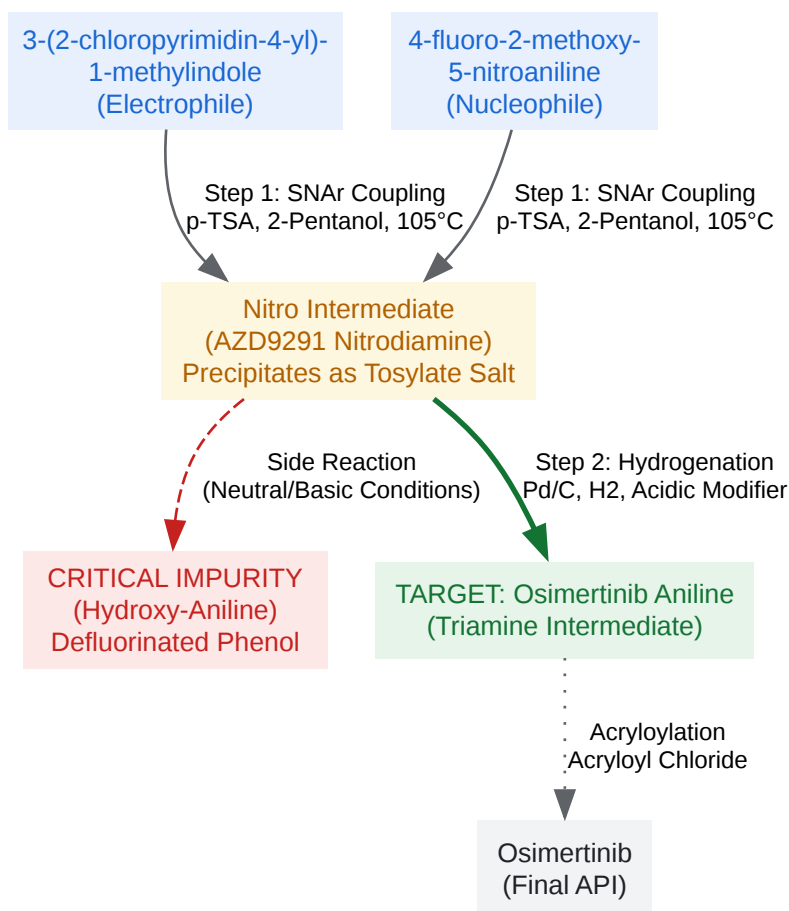
The synthesis of Osimertinib (Tagrisso™) hinges on the efficient production of its "Triamine" precursor (often referred to as the Osimertinib Aniline Intermediate). This molecule, N-(4-fluoro-2-methoxy-5-aminophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine, represents the final scaffold prior to the installation of the acrylamide warhead.

While early medicinal chemistry routes utilized iron-mediated reductions, these methods are unsuitable for kilogram-scale GMP production due to heavy metal residue management and slurry handling issues. This guide details a scalable, catalytic hydrogenation protocol that addresses the specific liability of this scaffold: the defluorination-hydrolysis side reaction which generates the "Hydroxy-Aniline" impurity.

## Retrosynthetic Pathway & Strategy

The convergent synthesis couples the indole-pyrimidine pharmacophore with a substituted nitroaniline. The critical process control point (CPP) is the reduction of the nitro group without

compromising the labile C–F bond.



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Figure 1: Convergent synthesis pathway highlighting the critical impurity node during reduction.

## Process Chemistry Deep Dive

### Step 1: The SNAr Coupling

The formation of the C–N bond between the chloropyrimidine indole and the nitroaniline is a Nucleophilic Aromatic Substitution (SNAr).

- Challenge: The aniline nucleophile is deactivated by the nitro group and the fluorine atom.
- Solution: Use of p-Toluenesulfonic acid (p-TSA). p-TSA serves a dual purpose:

- Protonation: It protonates the pyrimidine nitrogen, increasing the electrophilicity of the C-Cl center.
- Product Isolation: The product is basic; p-TSA forms a salt with the product which is less soluble in the hot alcohol solvent, driving the equilibrium forward via precipitation (Le Chatelier's principle).

## Step 2: The Chemoselective Reduction (The "Aniline" Formation)

This is the most sensitive step. Standard hydrogenation (Pd/C in MeOH) often leads to 1–5% of the "Hydroxy" impurity (where the Fluorine is replaced by OH).

- Mechanism of Failure: The electron-deficient nature of the ring (due to the pyrimidine attachment) activates the C–F bond towards nucleophilic attack by water (generated during nitro reduction) or hydroxide.
- Scalable Solution: Acid-Modified Hydrogenation. Conducting the reaction in the presence of an acid (Acetic Acid or p-TSA) buffers the system, preventing the formation of alkoxide/hydroxide species that trigger the defluorination.

## Detailed Protocols

### Protocol A: Synthesis of the Nitro-Intermediate (Coupling)

Reagents:

- 3-(2-chloropyrimidin-4-yl)-1-methylindole (1.0 equiv)
- 4-fluoro-2-methoxy-5-nitroaniline (1.05 equiv)<sup>[1]</sup>
- p-Toluenesulfonic acid monohydrate (p-TSA·H<sub>2</sub>O) (1.2 equiv)
- Solvent: 2-Pentanol (or 1-Butanol) – Preferred for high boiling point and crystallization properties.

Procedure:

- Charge a reactor with 3-(2-chloropyrimidin-4-yl)-1-methylindole and 4-fluoro-2-methoxy-5-nitroaniline.
- Add 2-Pentanol (10 volumes relative to indole mass).
- Add p-TSA·H<sub>2</sub>O.
- Heat the slurry to 105°C (reflux). The solids will dissolve, followed by the gradual precipitation of the product tosylate salt.
- Agitate at 105°C for 4–6 hours. Monitor by HPLC (Target: <1% starting chloride).
- Cool slowly to 20°C over 2 hours.
- Filter the yellow/orange solid.
- Wash the cake with cold isopropanol (2 volumes) to remove excess p-TSA and unreacted aniline.
- Dry under vacuum at 50°C.
  - Expected Yield: 85–92%
  - Form: Tosylate salt (can be used directly in Step 2).

## Protocol B: Scalable Reduction to Osimertinib Aniline

Safety Note: Hydrogenation catalysts are pyrophoric. Nitro reduction is highly exothermic (~500 kJ/mol). Ensure proper heat removal capacity.

Reagents:

- Nitro-Intermediate Tosylate (from Step 1) (1.0 equiv)
- Catalyst: 5% Pd/C (50% water wet) (0.05 wt equiv) or 1% Pt/C (Vanadium doped)
- Solvent: Methanol/THF (1:1 mixture) or pure Methanol.
- Modifier: Acetic Acid (2.0 equiv) – CRITICAL for impurity control.

#### Procedure:

- Inert the hydrogenation vessel (Nitrogen purge).
- Charge the Nitro-Intermediate and Solvent (10 volumes).
- Add Acetic Acid (2.0 equiv). Note: If the starting material is a Tosylate salt, the acidity may be sufficient, but adding AcOH is a robust safeguard.
- Charge the Pd/C catalyst as a slurry in water/solvent.
- Pressurize with Hydrogen to 3–5 bar.
- Heat to 40–50°C with vigorous stirring. Caution: Control exotherm during the first hour.
- Monitor reaction progress.
  - IPC Limit: Nitro-SM < 0.1%.
  - Impurity Check: "Hydroxy-Aniline" < 0.10% (by area).[2]
- Filter catalyst through a Celite/carbon bed while warm.
- Workup (Free Basing):
  - Concentrate the filtrate.[3]
  - Add water and adjust pH to ~9 using aqueous NaOH or NH<sub>4</sub>OH.
  - The "Triamine" free base will precipitate.
- Filter the off-white solid, wash with water, and dry.

## Analytical Specifications (QC Data)

Parameter	Specification	Method	Rationale
Appearance	Off-white to pale brown solid	Visual	Color indicates oxidation (darkening).
Assay	> 98.0% w/w	HPLC	Critical for stoichiometry in final step.
Nitro-SM	< 0.10%	HPLC	Unreacted SM is difficult to purge later.
Hydroxy-Impurity	< 0.15%	HPLC	Critical Quality Attribute (CQA). Hard to remove.
Water Content	< 1.0%	KF	Acryloyl chloride (next step) is water sensitive.

Impurity Marker Structure:

- Target: N-(4-fluoro-2-methoxy-5-aminophenyl)...
- Hydroxy Impurity: N-(4-hydroxy-2-methoxy-5-aminophenyl)... (Result of defluorination).

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Hydroxy Impurity (>0.5%)	pH too high during hydrogenation.	Increase Acetic Acid loading; Ensure temperature does not exceed 50°C.
Slow Reaction Rate	Catalyst poisoning or mass transfer limit.	Check Hydrogen pressure; Increase stirring speed (gas-liquid mixing is rate-limiting).
Stalling (Incomplete Reduction)	Hydroxylamine intermediate buildup.	Increase temperature slightly (to 55°C) at the end; Ensure sufficient H <sub>2</sub> pressure.

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